molecular formula C14H19N3O9 B7767588 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide

2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide

Cat. No.: B7767588
M. Wt: 373.32 g/mol
InChI Key: NHNYHKRWHCWHAJ-UHFFFAOYSA-N
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Description

2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide is a useful research compound. Its molecular formula is C14H19N3O9 and its molecular weight is 373.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide is a synthetic carbohydrate derivative with potential applications in medicinal chemistry and glycoscience. This article delves into its biological activity, mechanisms of action, and implications for therapeutic development.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₉N₃O₉
  • Molecular Weight : 373.315 g/mol
  • Appearance : White powder, stable at low temperatures
  • Purity : Typically around 97% .

The compound features an azide functional group (-N₃) linked to a tetra-acetylated derivative of alpha-D-mannopyranose. This unique structure enhances its reactivity and potential biological interactions.

Target Enzymes and Pathways

This compound primarily interacts with specific enzymes involved in carbohydrate metabolism. Its azide group can act as a substrate for various glycosidases, potentially leading to the inhibition of cell growth in bacterial systems.

  • Enzyme Interaction : The compound has shown interaction with β-galactosidase enzymes from Escherichia coli, where it serves as a substrate that, upon hydrolysis, produces azide which inhibits cellular proliferation .
  • Biochemical Pathways : It is involved in the hydrolysis of beta-1,4-galactan linkages in arabinogalactan type I, affecting microbial growth by disrupting essential metabolic pathways .

Antimicrobial Properties

Initial studies indicate that this compound exhibits antimicrobial activity by inhibiting the growth of bacteria such as E. coli through its enzymatic interactions. This suggests potential use as an antimicrobial agent in therapeutic applications.

Glycoconjugate Synthesis

The compound is also utilized in the synthesis of N-linked glycopeptides and other glycoconjugates due to its ability to participate in "click" chemistry reactions. This makes it valuable for developing targeted drug delivery systems and vaccines .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
2-Azido-2-deoxy-D-glucoseAzido group on glucoseDirectly involved in metabolic pathways
1-Azido-1-deoxy-D-mannoseAzido group on mannoseLess acetylation than the tetra-acetyl form
2,3-di-O-acetyl-alpha-D-mannopyranosyl azidePartial acetylationLacks two acetyl groups compared to the target
Tetra-O-acetyl-alpha-D-glucopyranosyl azideSimilar acetylation pattern but different sugarGlucose vs. mannose structure

This table highlights the specific structural arrangement of this compound that enhances its reactivity and potential applications in glycoscience and medicinal chemistry .

Case Studies and Research Findings

Research has demonstrated various applications of this compound:

  • Glycoconjugate Vaccines : Studies have explored its role in developing vaccines targeting glycan epitopes to elicit selective immune responses .
  • Antimicrobial Studies : Investigations into its effects on bacterial growth have shown promising results in inhibiting E. coli, indicating potential therapeutic uses .

Properties

IUPAC Name

(3,4,5-triacetyloxy-6-azidooxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNYHKRWHCWHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13992-25-1
Record name NSC272456
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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